1-Pentyl-1-(2-phenylethyl)-3-(3-pyridin-4-ylpropyl)urea
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Overview
Description
1-Pentyl-1-(2-phenylethyl)-3-(3-pyridin-4-ylpropyl)urea is a synthetic organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This compound features a complex structure with a pentyl chain, a phenylethyl group, and a pyridinylpropyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentyl-1-(2-phenylethyl)-3-(3-pyridin-4-ylpropyl)urea typically involves the reaction of appropriate amines with isocyanates or carbamoyl chlorides. The reaction conditions often include:
Solvent: Common solvents include dichloromethane, toluene, or ethanol.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, ensuring high yield and purity. The use of automated reactors and stringent quality control measures would be essential to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
1-Pentyl-1-(2-phenylethyl)-3-(3-pyridin-4-ylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a ligand in biochemical assays.
Medicine: Potential therapeutic agent due to its unique structure.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Pentyl-1-(2-phenylethyl)-3-(3-pyridin-4-ylpropyl)urea would involve its interaction with specific molecular targets. These could include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to receptors to modulate their activity.
Pathways: Influencing biochemical pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Pentyl-1-(2-phenylethyl)-3-(3-pyridin-4-ylpropyl)amine
- 1-Pentyl-1-(2-phenylethyl)-3-(3-pyridin-4-ylpropyl)carbamate
Uniqueness
1-Pentyl-1-(2-phenylethyl)-3-(3-pyridin-4-ylpropyl)urea stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
379262-98-3 |
---|---|
Molecular Formula |
C22H31N3O |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
1-pentyl-1-(2-phenylethyl)-3-(3-pyridin-4-ylpropyl)urea |
InChI |
InChI=1S/C22H31N3O/c1-2-3-7-18-25(19-14-20-9-5-4-6-10-20)22(26)24-15-8-11-21-12-16-23-17-13-21/h4-6,9-10,12-13,16-17H,2-3,7-8,11,14-15,18-19H2,1H3,(H,24,26) |
InChI Key |
JCSZRHHJHWDKLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCC1=CC=CC=C1)C(=O)NCCCC2=CC=NC=C2 |
Origin of Product |
United States |
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